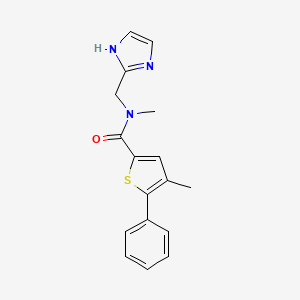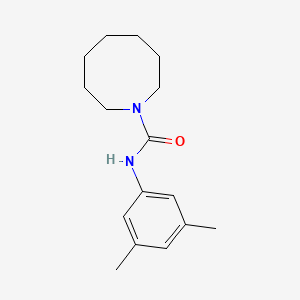
N-(5-bromo-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as BPTB, is a chemical compound that has been extensively studied for its potential use in scientific research. BPTB is a member of the benzamide family of compounds and is notable for its unique structure and properties. In
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential use as a tool compound in various scientific research applications. One of the most promising applications of this compound is as a chemical probe for the study of protein kinase CK2, a key regulator of cell growth and proliferation. This compound has been shown to selectively inhibit CK2 activity, making it a valuable tool for the study of CK2-dependent signaling pathways.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide exerts its inhibitory effects on CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to the inhibition of CK2-dependent signaling pathways. This compound has been shown to be highly selective for CK2, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit cell growth and induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-bromo-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its high selectivity for CK2, which makes it a valuable tool for the study of CK2-dependent signaling pathways. However, this compound has a relatively short half-life in vivo, which may limit its use in certain experiments. Additionally, this compound is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Additionally, this compound may have potential as a therapeutic agent for cancer and inflammatory diseases, and further research is needed to explore these possibilities. Finally, the long-term effects of this compound on cells and organisms should be investigated to ensure its safety and efficacy as a tool compound.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 5-bromo-2-pyridinylamine with 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O/c15-11-3-6-13(16-7-11)19-14(21)10-1-4-12(5-2-10)20-8-17-18-9-20/h1-9H,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBQEBTYGTZPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-phenyl-2-propen-1-one](/img/structure/B5420569.png)
![6-methyl-1-[(5-methyl-2-furyl)methylene]furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5420571.png)
![3-{[3-(1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5420574.png)
![2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5420579.png)
![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5420581.png)
![1-[1-({6-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5420584.png)
![4-[2-(2,4-cyclohexadien-1-yl)vinyl]aniline](/img/structure/B5420586.png)
![5-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5420592.png)

![1-[(2-chlorophenoxy)acetyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5420611.png)
![5-[(isopropylamino)sulfonyl]-4'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5420612.png)
![1-acetyl-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5420627.png)
![2-(acetylamino)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5420628.png)

